molecular formula C18H18ClN3O3S B2384241 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-49-8

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2384241
CAS No.: 2034618-49-8
M. Wt: 391.87
InChI Key: QQVINCYLRSZAEA-UHFFFAOYSA-N
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Description

“2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile” is a chemical compound with the molecular formula C18H18ClN3O3S. It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” would require more detailed analysis, possibly involving computational chemistry or X-ray crystallography.

Scientific Research Applications

Nitrile Oxide and Nitrone Chemistry

Nitrile oxides, closely related to the chemical structure , have been utilized in the synthesis of aminopiperidinecarboxylates through intramolecular 1,3-dipolar cycloadditions. These compounds serve as important scaffolds for combinatorial chemistry, offering pathways to diversify functional groups for potential medicinal chemistry applications (Würdemann & Christoffers, 2013).

Development of P2Y12 Receptor Antagonists

The synthesis and development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, demonstrate the utility of compounds featuring piperidine and isonicotinic acid derivatives in producing significant yields for preclinical and clinical studies. This highlights the compound's role in advancing therapeutic agents for cardiovascular diseases (Andersen et al., 2013).

Antimicrobial Activity Studies

Research on N-substituted derivatives of related compounds has unveiled moderate to significant antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents. This indicates the broad spectrum of biological activities that can be targeted with structural modifications of the compound (Khalid et al., 2016).

Gold(I)-Catalyzed Reactions for Aminooxazoles

The gold(I)-catalyzed oxidative annulation with nitriles and 2,3-dichloropyridine N-oxide has been used to reverse the regioselectivity in synthesizing aminooxazoles, demonstrating the compound's utility in creating structurally diverse and biologically relevant molecules. This approach expands the toolkit for synthesizing oxazole derivatives, which are valuable in drug discovery (Zimin et al., 2020).

Antimicrobial Agents for Agricultural Use

The synthesis of benzhydryl-sulfonyl-piperidine derivatives and their evaluation as antimicrobial agents against pathogens of tomato plants underscore the agricultural applications of these compounds. Such research suggests a potential avenue for developing plant protection agents, highlighting the versatility of these chemical structures in various scientific applications (Vinaya et al., 2009).

Mechanism of Action

The mechanism of action of “2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile” is not specified in the sources I found. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , but the specific biological activity of this compound would require further investigation.

Future Directions

The future directions for research on “2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile” are not specified in the sources I found. Given the importance of piperidine derivatives in pharmaceuticals , potential areas of interest could include the development of new synthesis methods, exploration of biological activity, and investigation of potential applications in drug design.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-16-5-3-14(4-6-16)13-26(23,24)22-9-1-2-17(12-22)25-18-10-15(11-20)7-8-21-18/h3-8,10,17H,1-2,9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVINCYLRSZAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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